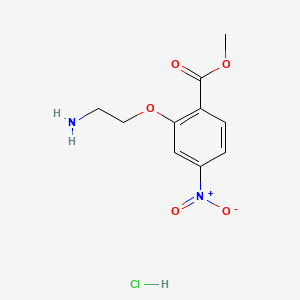
Methyl 2-(2-aminoethoxy)-4-nitro-benzoate;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-(2-aminoethoxy)-4-nitro-benzoate;hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an aminoethoxy group and a nitro group attached to a benzoate ester.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-aminoethoxy)-4-nitro-benzoate;hydrochloride typically involves the reaction of 2-(2-aminoethoxy)ethanol with 4-nitrobenzoic acid methyl ester. The reaction is carried out in the presence of a suitable base, such as triethylamine, and a solvent like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature, and the product is purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures that the compound meets the required specifications for its intended applications .
化学反应分析
Types of Reactions
Methyl 2-(2-aminoethoxy)-4-nitro-benzoate;hydrochloride can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as halides, in the presence of a suitable base and solvent.
Major Products Formed
Reduction: The reduction of the nitro group yields Methyl 2-(2-aminoethoxy)-4-amino-benzoate.
Substitution: Depending on the nucleophile used, various substituted benzoate derivatives can be formed.
科学研究应用
Methyl 2-(2-aminoethoxy)-4-nitro-benzoate;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
作用机制
The mechanism of action of Methyl 2-(2-aminoethoxy)-4-nitro-benzoate;hydrochloride involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
相似化合物的比较
Similar Compounds
Methyl 2-(2-aminoethoxy)-4-amino-benzoate: Similar structure but with an amino group instead of a nitro group.
Methyl 2-(2-hydroxyethoxy)-4-nitro-benzoate: Similar structure but with a hydroxyethoxy group instead of an aminoethoxy group.
Uniqueness
Methyl 2-(2-aminoethoxy)-4-nitro-benzoate;hydrochloride is unique due to the presence of both the aminoethoxy and nitro groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
属性
分子式 |
C10H13ClN2O5 |
|---|---|
分子量 |
276.67 g/mol |
IUPAC 名称 |
methyl 2-(2-aminoethoxy)-4-nitrobenzoate;hydrochloride |
InChI |
InChI=1S/C10H12N2O5.ClH/c1-16-10(13)8-3-2-7(12(14)15)6-9(8)17-5-4-11;/h2-3,6H,4-5,11H2,1H3;1H |
InChI 键 |
LILSRQBHPRYOFK-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])OCCN.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 1-Boc-4-[[(R)-1-phenylethyl]amino]piperidine-3-carboxylate](/img/structure/B13921634.png)
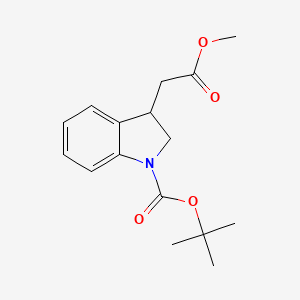

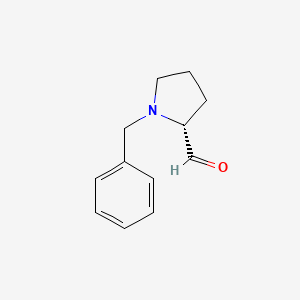
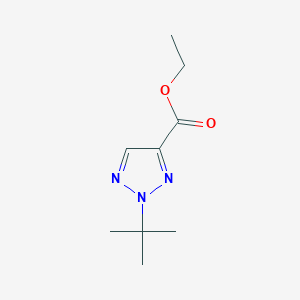

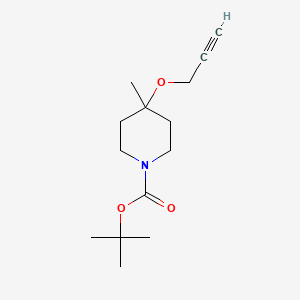
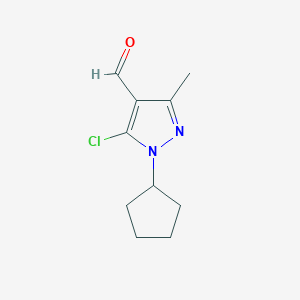
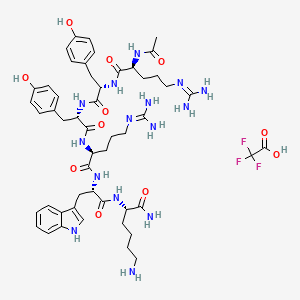

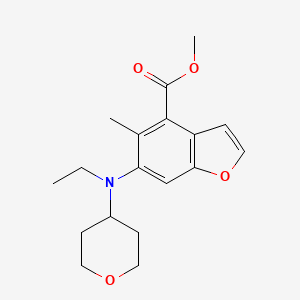

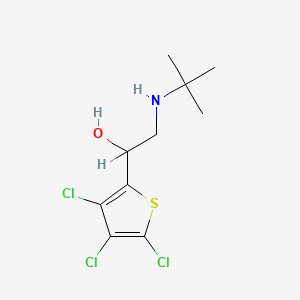
![Ethyl 7-oxo-1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B13921713.png)
